(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside; 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside

Description

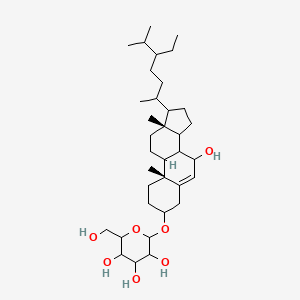

(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside, also known as 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside, is a naturally occurring steroidal glycoside. It is derived from plant sterols, specifically from the sitosterol family. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Properties

Molecular Formula |

C35H60O7 |

|---|---|

Molecular Weight |

592.8 g/mol |

IUPAC Name |

2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |

InChI Key |

CPVAKQVYNLPUBL-XGEYKHEOSA-N |

Isomeric SMILES |

CCC(CCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of 7alpha-Hydroxysitosterol. The process begins with the extraction of sitosterol from plant sources, followed by its hydroxylation to produce 7alpha-Hydroxysitosterol. The glycosylation reaction is then carried out using beta-D-glucopyranosyl donors under acidic or enzymatic conditions to yield the desired glycoside.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of sitosterol from plant materials, followed by chemical or enzymatic modification to introduce the hydroxyl group at the 7alpha position. The glycosylation step is optimized for high yield and purity, often using biocatalysts to ensure specificity and efficiency.

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The double bond in the stigmast-5-en structure can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of 7-keto derivatives.

Reduction: Formation of 7alpha-Hydroxysitostane derivatives.

Substitution: Formation of esters or ethers with various functional groups.

Scientific Research Applications

(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a precursor for the synthesis of other bioactive steroidal glycosides.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various models.

Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.

Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

Stigmasterol: Another plant sterol with similar structural features but lacking the glycoside moiety.

Beta-Sitosterol: A closely related sterol with a similar biological profile but different glycosylation patterns.

Campesterol: A sterol with a similar structure but differing in the side chain configuration.

Uniqueness: (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside is unique due to its specific hydroxylation and glycosylation pattern, which confer distinct biological activities and therapeutic potential compared to other sterols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.